molecular formula C16H20N2O5 B12451994 (1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid

(1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B12451994
M. Wt: 320.34 g/mol
InChI Key: YJWMAZPYUBMSDI-QWHCGFSZSA-N
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Description

(1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, a phenoxyacetyl group, and a hydrazinylcarbonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced through an acylation reaction using phenoxyacetyl chloride and a suitable base.

    Formation of the Hydrazinylcarbonyl Moiety: The hydrazinylcarbonyl group can be formed by reacting hydrazine with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid: shares structural similarities with other hydrazinylcarbonyl compounds and cyclohexanecarboxylic acids.

    Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetyl groups.

Uniqueness

  • The unique combination of the cyclohexane ring, phenoxyacetyl group, and hydrazinylcarbonyl moiety distinguishes this compound from other similar compounds.
  • Its specific stereochemistry (1R,2S) contributes to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

(1R,2S)-2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H20N2O5/c19-14(10-23-11-6-2-1-3-7-11)17-18-15(20)12-8-4-5-9-13(12)16(21)22/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,19)(H,18,20)(H,21,22)/t12-,13+/m0/s1

InChI Key

YJWMAZPYUBMSDI-QWHCGFSZSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NNC(=O)COC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NNC(=O)COC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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